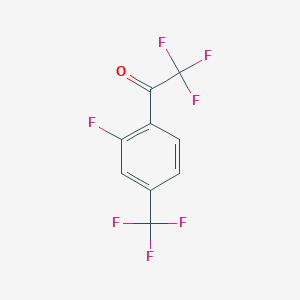
4'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone is an organofluorine compound characterized by the presence of trifluoromethyl and tetrafluoroacetophenone groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for its significant electronegativity and ability to influence the chemical behavior of the molecules it is part of .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of aryl iodides with trifluoromethyl copper, which allows for the incorporation of the trifluoromethyl group into the aromatic ring . Another approach involves the use of sulfur tetrafluoride to convert carboxylic acids into trifluoromethyl groups .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The Swarts reaction, which involves the treatment of trihalomethyl compounds with antimony trifluoride, is one such method. This reaction is favored for its ability to produce large quantities of trifluoromethylated compounds with high yield .
化学反応の分析
Types of Reactions: 4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often employ reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
科学的研究の応用
4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its stability and reactivity are advantageous
作用機序
The mechanism of action of 4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. The compound’s high electronegativity allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
類似化合物との比較
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the acetophenone structure.
Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring.
Trifluoromethylpyridine: Features a trifluoromethyl group on a pyridine ring
Uniqueness: 4’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone is unique due to the combination of trifluoromethyl and tetrafluoroacetophenone groups, which confer distinct chemical properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in research and industry .
特性
分子式 |
C9H3F7O |
|---|---|
分子量 |
260.11 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-6-3-4(8(11,12)13)1-2-5(6)7(17)9(14,15)16/h1-3H |
InChIキー |
LQUBTWYHSXPTNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















